molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4

1,4-Diazabicyclo[2.1.1]hexane

Cat. No.: B2554204
CAS No.: 397864-25-4
M. Wt: 84.122
InChI Key: UOLVJRQJDZMNDG-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C₄H₈N₂. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in various chemical reactions. The compound is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms positioned at the bridgehead positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanediamine with N,N,N,N-tetramethylmethanediamine (bisamine) in a molar ratio of 1:10 to 1:24 at a temperature range of 40-60°C . Another method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

1,4-Diazabicyclo[2.1.1]hexane has numerous applications in scientific research, including:

Comparison with Similar Compounds

1,4-Diazabicyclo[2.1.1]hexane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and nitrogen positioning, which confer distinct reactivity and catalytic properties.

Properties

IUPAC Name

1,4-diazabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVJRQJDZMNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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